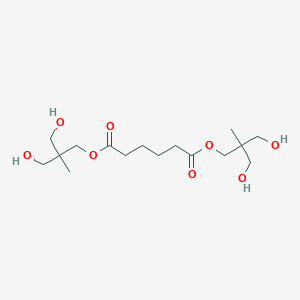

Bis(2,2-di(hydroxymethyl)propyl) hexanedioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bis(2,2-di(hydroxymethyl)propyl) hexanedioate, also known as Bis-MPA, is a chemical compound that has gained attention in recent years due to its unique properties and potential applications in various fields.

Mecanismo De Acción

The mechanism of action of Bis(2,2-di(hydroxymethyl)propyl) hexanedioate is not fully understood, but it is believed to act as a crosslinker or building block for the synthesis of dendrimers, polymers, and hydrogels. Bis(2,2-di(hydroxymethyl)propyl) hexanedioate-based dendrimers have been shown to have high drug-loading capacity and can target specific cells or tissues in the body. Bis(2,2-di(hydroxymethyl)propyl) hexanedioate-based polymers have unique properties such as high thermal stability and mechanical strength, making them suitable for a wide range of applications. Bis(2,2-di(hydroxymethyl)propyl) hexanedioate-based hydrogels can absorb large amounts of water and can be used for wound dressings and drug delivery systems.

Efectos Bioquímicos Y Fisiológicos

The biochemical and physiological effects of Bis(2,2-di(hydroxymethyl)propyl) hexanedioate are not well studied, but it is believed to be relatively non-toxic and biocompatible. Bis(2,2-di(hydroxymethyl)propyl) hexanedioate-based dendrimers have been shown to have low toxicity and can be cleared from the body through renal excretion. Bis(2,2-di(hydroxymethyl)propyl) hexanedioate-based polymers and hydrogels have also been shown to be biocompatible and can be used in various biomedical applications.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Bis(2,2-di(hydroxymethyl)propyl) hexanedioate has several advantages for lab experiments, including its ease of synthesis, versatility, and unique properties. Bis(2,2-di(hydroxymethyl)propyl) hexanedioate can be synthesized in large quantities using a simple and scalable process, making it suitable for industrial-scale applications. Bis(2,2-di(hydroxymethyl)propyl) hexanedioate is also versatile and can be used as a building block for the synthesis of dendrimers, polymers, and hydrogels with a wide range of properties. However, Bis(2,2-di(hydroxymethyl)propyl) hexanedioate has some limitations, including its relatively high cost and limited availability compared to other monomers and crosslinkers.

Direcciones Futuras

There are several future directions for research on Bis(2,2-di(hydroxymethyl)propyl) hexanedioate, including the development of new dendrimer-based drug delivery systems, the synthesis of new Bis(2,2-di(hydroxymethyl)propyl) hexanedioate-based polymers with unique properties, and the development of new Bis(2,2-di(hydroxymethyl)propyl) hexanedioate-based hydrogels for biomedical applications. Other potential future directions include the study of the biochemical and physiological effects of Bis(2,2-di(hydroxymethyl)propyl) hexanedioate and the development of new synthesis methods and applications for Bis(2,2-di(hydroxymethyl)propyl) hexanedioate. Overall, Bis(2,2-di(hydroxymethyl)propyl) hexanedioate has significant potential for a wide range of applications in various fields, and further research is needed to fully explore its capabilities.

Métodos De Síntesis

Bis(2,2-di(hydroxymethyl)propyl) hexanedioate is synthesized through a process known as the Michael addition reaction. This involves the reaction of two molecules of MPA with one molecule of diethylene glycol to form Bis(2,2-di(hydroxymethyl)propyl) hexanedioate. The reaction is carried out in the presence of a catalyst such as triethylamine, and the product is purified using a series of filtration and washing steps.

Aplicaciones Científicas De Investigación

Bis(2,2-di(hydroxymethyl)propyl) hexanedioate has been extensively studied for its potential applications in various fields, including drug delivery, polymer synthesis, and materials science. In drug delivery, Bis(2,2-di(hydroxymethyl)propyl) hexanedioate has been used as a building block for the synthesis of dendrimers, which are highly branched, tree-like molecules that can be used to deliver drugs to specific targets in the body. Bis(2,2-di(hydroxymethyl)propyl) hexanedioate-based dendrimers have shown promising results in preclinical studies for the treatment of cancer, HIV, and other diseases.

In polymer synthesis, Bis(2,2-di(hydroxymethyl)propyl) hexanedioate has been used as a monomer to create polymers with unique properties such as high thermal stability and mechanical strength. These polymers have potential applications in areas such as coatings, adhesives, and electronics.

In materials science, Bis(2,2-di(hydroxymethyl)propyl) hexanedioate has been used as a crosslinker to create hydrogels, which are materials that can absorb large amounts of water and are used in applications such as wound dressings and drug delivery systems.

Propiedades

Número CAS |

15080-58-7 |

|---|---|

Nombre del producto |

Bis(2,2-di(hydroxymethyl)propyl) hexanedioate |

Fórmula molecular |

C16H30O8 |

Peso molecular |

350.4 g/mol |

Nombre IUPAC |

bis[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] hexanedioate |

InChI |

InChI=1S/C16H30O8/c1-15(7-17,8-18)11-23-13(21)5-3-4-6-14(22)24-12-16(2,9-19)10-20/h17-20H,3-12H2,1-2H3 |

Clave InChI |

WDEQESOPQKLMQF-UHFFFAOYSA-N |

SMILES |

CC(CO)(CO)COC(=O)CCCCC(=O)OCC(C)(CO)CO |

SMILES canónico |

CC(CO)(CO)COC(=O)CCCCC(=O)OCC(C)(CO)CO |

Otros números CAS |

15080-58-7 |

Sinónimos |

Adipic acid bis[2,2-bis(hydroxymethyl)propyl] ester |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

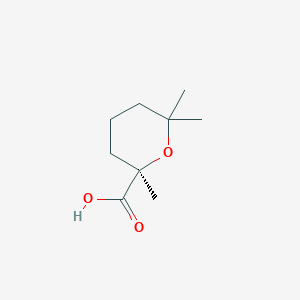

![7,12-Dioxaspiro[5.6]dodecane](/img/structure/B86791.png)

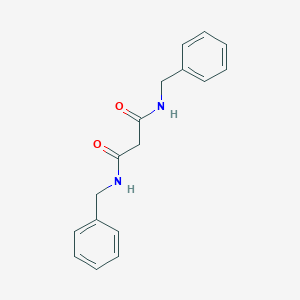

![Dibenz[b,e]oxepin-6,11-dione](/img/structure/B86799.png)